Sulfanilanilide, 4'-(9-acridinylamino)-

Description

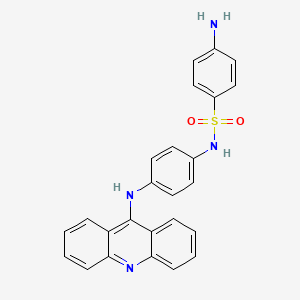

Sulfanilanilide, 4'-(9-acridinylamino)-, is an acridine-derived antitumor agent characterized by a 9-aminoacridine moiety intercalated between DNA base pairs and an anilino side chain positioned in the minor groove . The acridine core enables intercalative binding, while structural modifications to the side chain (e.g., methanesulfonamide or peptidic groups) modulate DNA affinity, cytotoxicity, and pharmacokinetics . Clinical trials have demonstrated its activity against leukemia, lymphoma, and solid tumors, though resistance has been reported in certain contexts .

Structure

3D Structure

Properties

CAS No. |

57164-61-1 |

|---|---|

Molecular Formula |

C25H20N4O2S |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

N-[4-(acridin-9-ylamino)phenyl]-4-aminobenzenesulfonamide |

InChI |

InChI=1S/C25H20N4O2S/c26-17-9-15-20(16-10-17)32(30,31)29-19-13-11-18(12-14-19)27-25-21-5-1-3-7-23(21)28-24-8-4-2-6-22(24)25/h1-16,29H,26H2,(H,27,28) |

InChI Key |

VJNNPHQBMGZVQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4'-(9-acridinylamino)-sulfanilanilide generally involves two key stages:

Stage 1: Preparation of Sulfanilamide Derivative

The core sulfanilamide structure is prepared by sulfonylation of an aniline derivative, typically sulfanilamide (p-aminobenzenesulfonamide), using sulfonylating agents.Stage 2: Introduction of the 9-Acridinylamino Moiety

The acridine unit is introduced via nucleophilic substitution or amination reactions, linking the 9-aminoacridine to the sulfanilamide scaffold through an amino linkage at the para-position.

Sulfanilamide Core Formation

A recent environmentally friendly and efficient method for preparing p-aminobenzenesulfonamide compounds involves the direct sulfonylation of amines using p-nitrobenzene disulfide as the sulfonylation reagent. This method avoids the traditional use of corrosive and hazardous sulfonyl chlorides, employing instead stable disulfides under catalytic conditions.

-

- p-Nitrobenzene disulfide

- Heteroarylamine compound (e.g., aniline or sulfanilamide derivative)

- Catalysts such as zirconium tetrachloride (ZrCl₄), copper acetate (Cu(OAc)₂), or their combinations

- Oxidants and solvents (e.g., ethyl acetate, dimethylformamide)

-

- Ambient pressure

- Catalytic amounts (~20 mol% relative to amine)

- Post-reaction purification by crystallization, column chromatography, or extraction

-

- Avoids preparation and use of sulfonyl chlorides, reducing equipment corrosion and environmental hazards

- Uses low-toxicity, stable reagents

- Simplifies the synthetic process and improves sustainability

Reaction summary:

$$

\text{p-Nitrobenzene disulfide} + \text{Amine} \xrightarrow[\text{Catalyst, Oxidant}]{\text{Solvent}} \text{p-Nitrobenzenesulfonamide} \xrightarrow[\text{Reduction}]{\text{Reagent}} \text{p-Aminobenzenesulfonamide}

$$

This method is detailed in a Chinese patent (CN106316938A), which emphasizes the use of ZrCl₄/Cu(OAc)₂ as an effective catalyst system for sulfonylation of amines under mild conditions.

Introduction of the 9-Acridinylamino Group

The 9-acridinylamino moiety is typically introduced by nucleophilic substitution reactions involving chloroacetamide derivatives or direct amination of sulfanilamide derivatives with 9-aminoacridine.

- Preparation of 2-chloroacetamide derivatives from sulfanilamide and chloroacetyl chloride in dimethylformamide (DMF) at low temperature (0 °C to room temperature)

- Subsequent reaction of these chloroacetamide derivatives with 9-aminoacridine or coumarin derivatives in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) as base and catalyst, respectively, at elevated temperature (~70 °C) for 8–12 hours

- Purification by crystallization or column chromatography

This method was adapted from the synthesis of sulfonamide derivatives containing coumarin moieties and can be extrapolated to acridine derivatives due to structural similarities.

One-Pot Sulfonamide Synthesis via Decarboxylative Halosulfonylation

A novel one-pot synthesis strategy reported in recent literature involves:

- Conversion of aromatic carboxylic acids to sulfonyl chlorides via copper ligand-to-metal charge transfer (LMCT) under irradiation

- Subsequent in situ amination with amines (including heteroaryl amines) to form sulfonamides in high yield without isolating intermediates

This method offers a streamlined route to sulfonamides, potentially applicable to sulfanilide derivatives with acridine amines, minimizing purification steps and improving overall efficiency.

Data Table: Summary of Preparation Methods

| Step | Method Description | Key Reagents & Catalysts | Conditions | Yield & Notes |

|---|---|---|---|---|

| 1 | Sulfonylation of amine using p-nitrobenzene disulfide | p-Nitrobenzene disulfide, ZrCl₄/Cu(OAc)₂ catalyst, oxidant, solvent (e.g., AcOEt) | Ambient pressure, room temperature, 20 mol% catalyst | High yield, environmentally friendly, avoids sulfonyl chloride |

| 2 | Reduction of p-nitrobenzenesulfonamide to p-aminobenzenesulfonamide | Suitable reducing agents (e.g., catalytic hydrogenation) | Standard reduction conditions | Efficient conversion to sulfanilamide core |

| 3 | Formation of 2-chloroacetamide derivative | Sulfanilamide, chloroacetyl chloride, DMF | 0 °C to RT, 5 h | High purity intermediate |

| 4 | Nucleophilic substitution with 9-aminoacridine | 2-Chloroacetamide derivative, 9-aminoacridine, K₂CO₃, KI, DMF | 70 °C, 8–12 h | Good yields, requires purification |

| 5 | One-pot decarboxylative halosulfonylation and amination (alternative) | Aromatic acid, Cu catalyst, amine, irradiation | Mild, one-pot | High yield, fewer steps, emerging method |

Chemical Reactions Analysis

Types of Reactions

Sulfanilanilide, 4’-(9-acridinylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Sulfanilanilide, 4’-(9-acridinylamino)- has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Sulfanilanilide, 4’-(9-acridinylamino)- involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA metabolism.

Comparison with Similar Compounds

Side Chain Modifications

- However, its methanesulfonamide group enhances solubility and DNA binding specificity, contributing to clinical efficacy .

- Lysylglycyl Derivative : Addition of a lysyl residue increases DNA affinity by ~3-fold compared to the parent compound, likely due to electrostatic interactions with the phosphate backbone .

- o-AMSA : The ortho-substituted methoxy group disrupts optimal DNA binding, rendering it therapeutically inactive .

DNA Binding and Selectivity

All acridine derivatives exhibit sequence-dependent binding, with m-AMSA showing 25-fold higher affinity for native DNA over RNA. This selectivity may enhance in vivo efficacy by minimizing off-target effects . Ethidium bromide, while a stronger intercalator (K ~1 × 10⁶ M⁻¹), lacks antitumor specificity due to unrestricted binding .

Mechanistic and Clinical Differentiation

- Cell Cycle Specificity: m-AMSA induces DNA damage preferentially in S-phase cells, correlating with its ability to trap topoisomerase II-DNA cleavable complexes. This mechanism is absent in non-intercalative analogs like novobiocin .

- Resistance Mechanisms: Sulfanilanilide, 4'-(9-acridinylamino)-, shows resistance in some tumor models, possibly due to efflux pumps or altered topoisomerase II activity. In contrast, m-AMSA retains potency in clinical settings, likely due to optimized pharmacokinetics and reduced metabolic inactivation .

- Toxicity Profile: m-AMSA causes reversible myelosuppression, while Sulfanilanilide, 4'-(9-acridinylamino)-, exhibits dose-limiting resistance rather than toxicity .

Key Research Findings

Side Chain Optimization : Introduction of cationic peptidic side chains (e.g., lysylglycyl) enhances DNA binding by 3–5-fold, suggesting a strategy to overcome resistance .

Clinical Efficacy : m-AMSA achieved partial responses in Phase I trials for acute leukemia and lymphoma at 40 mg/m²/day, establishing it as a viable candidate for further study .

Biological Activity

Sulfanilanilide, 4'-(9-acridinylamino)- is a synthetic organic compound classified under sulfanilamide derivatives. Its molecular formula is with a molecular weight of approximately 440.52 g/mol. This compound features an acridine moiety linked to a sulfanilamide structure, which is significant for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Antimicrobial Properties

Sulfanilanilide, 4'-(9-acridinylamino)- exhibits notable antimicrobial activity . Its structure allows it to interact with bacterial enzymes, inhibiting their function effectively. Research indicates that it has shown effectiveness against various strains of bacteria, making it a candidate for further exploration in antibiotic development. The compound's dual functionality—acting both as a sulfonamide and an acridine derivative—enhances its biological activity compared to traditional sulfonamides, providing additional mechanisms for interaction with biological targets.

Anti-Cancer Potential

In addition to its antimicrobial properties, Sulfanilanilide, 4'-(9-acridinylamino)- has potential anti-cancer properties attributed to its acridine component. Acridines are known for their ability to intercalate DNA, disrupting cellular processes and potentially leading to apoptosis in cancer cells. This mechanism suggests that the compound could be further investigated for its therapeutic potential in oncology.

Structure-Activity Relationship (SAR)

The unique structure of Sulfanilanilide, 4'-(9-acridinylamino)- contributes significantly to its biological activity. The acridine moiety enhances the compound's ability to intercalate DNA while also providing antimicrobial effects. This dual action makes it a compelling candidate for drug development aimed at treating infections and cancer simultaneously.

Interaction Studies

Studies focusing on the binding affinity of Sulfanilanilide, 4'-(9-acridinylamino)- with various biological targets have revealed insights into its mechanism of action. These interactions are crucial for understanding how the compound can be optimized for therapeutic use.

Comparative Analysis

To better understand the biological activity of Sulfanilanilide, 4'-(9-acridinylamino)-, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sulfanilamide | Basic sulfonamide antibiotic | |

| Acriflavine | Known for antibacterial and antiseptic properties | |

| 9-Aminoacridine | Used in dye production and as an anti-cancer agent | |

| N-[4-(Acridin-9-yl)aminophenyl]-4-aminobenzenesulfonamide | Varies | Similar structure but different substituents |

The uniqueness of Sulfanilanilide lies in its ability to combine the properties of both sulfonamides and acridines, enhancing its potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.